Amrubicin is a synthetic anthracycline antibiotic with molecular formula C25H25NO9. A specific inhibitor of topoisomerase II, it is used (particularly as the hydrochloride salt) in the treatment of cancer, especially lung cancer, where it is a prodrug for the active metabolite, ambrucinol. It has a role as a topoisomerase II inhibitor, an antineoplastic agent and a prodrug. It is a quinone, a member of tetracenes, a methyl ketone, an anthracycline antibiotic and a primary amino compound. Amrubicin is a third-generation synthetic anthracycline currently in development for the treatment of small cell lung cancer. Pharmion licensed the rights to Amrubicin in November 2006. In 2002, Amrubicin was approved and launched for sale in Japan based on Phase 2 efficacy data in both SCLC and NSCLC. Since January 2005, Amrubicin has been marketed by Nippon Kayaku, a Japanese pharmaceutical firm focused on oncology, which licensed Japanese marketing rights from Dainippon Sumitomo, the original developer of Amrubicin. Amrubicin is a synthetic 9-amino-anthracycline with antineoplastic activity. Amrubicin intercalates into DNA and inhibits the activity of topoisomerase II, resulting in inhibition of DNA replication, and RNA and protein synthesis, followed by cell growth inhibition and cell death. This agent has demonstrated a higher level of anti-tumor activity than conventional anthracycline drugs without exhibiting any indication of the cumulative cardiac toxicity common to this class of compounds.
Related Compounds
Amrubicinol
Compound Description: Amrubicinol is the primary, active metabolite of Amrubicin, generated via enzymatic reduction of the C-13 ketone group. It exhibits significantly enhanced cytotoxicity compared to the parent compound, demonstrating 10 to 100 times greater potency in inhibiting topoisomerase II. [, , , , , , ]
Relevance: Amrubicinol plays a crucial role in the antitumor activity of Amrubicin, acting as its principal active form within the body. [, , , , , , ] Understanding its pharmacokinetics and pharmacodynamics is essential for optimizing Amrubicin dosage and therapeutic efficacy.
Doxorubicin
Compound Description: Doxorubicin, a naturally occurring anthracycline antibiotic, serves as a cornerstone in cancer chemotherapy. It exerts its cytotoxic effects primarily through DNA intercalation and topoisomerase II inhibition. [, , , , , , ]
Epirubicin
Compound Description: Epirubicin, a stereoisomer of Doxorubicin, is another anthracycline used in cancer treatment. While structurally similar to Doxorubicin, it exhibits reduced cardiotoxicity. [, , , ]
Relevance: Comparing Epirubicin with Amrubicin provides insights into the structure-activity relationship and cardiotoxicity profiles within the anthracycline class. [, , , ] Similar to Amrubicin, Epirubicin demonstrates a lower potential for cardiotoxicity compared to Doxorubicin.
Etoposide
Compound Description: Etoposide, a semisynthetic derivative of podophyllotoxin, acts as a potent topoisomerase II inhibitor. [, , , ] It is widely used in the treatment of various cancers, including lung cancer.
Relevance: Etoposide serves as a clinically relevant comparator to Amrubicin, as both drugs primarily target topoisomerase II. [, , , ] Comparing their efficacy and toxicity profiles helps assess the clinical utility of Amrubicin in various cancer settings.
Cisplatin
Compound Description: Cisplatin, a platinum-based chemotherapeutic agent, forms DNA adducts that disrupt cell division and induce apoptosis. [, , , , , , ] It is a mainstay treatment for various cancers, including lung cancer.
Relevance: Cisplatin is frequently used in combination with Amrubicin for treating lung cancer. [, , , , , , ] Several studies highlight the synergistic or additive effects observed when combining these two agents, demonstrating their potential for enhancing therapeutic efficacy in challenging cancer cases.
Irinotecan
Compound Description: Irinotecan, a topoisomerase I inhibitor, exerts its antitumor activity through its active metabolite, SN-38. [, , , ] It is commonly used in the treatment of various solid tumors.
Relevance: Irinotecan, similar to cisplatin, is often used in combination with Amrubicin for treating specific cancers. [, , , ] Studies investigating the combined effects of these agents suggest potential for synergistic or additive interactions, particularly in lung cancer cells resistant to either irinotecan or cisplatin.
SN-38
Compound Description: SN-38, the active metabolite of Irinotecan, is a potent topoisomerase I inhibitor with significantly higher cytotoxicity than its parent compound. [, ]
Relevance: Studies investigating the combined effects of Amrubicin and Irinotecan often utilize SN-38 to elucidate the interaction mechanisms and potential for synergistic activity. [, ] Understanding the combined effects of Amrubicin and SN-38 is crucial for optimizing combination therapy strategies.
Daunorubicin
Compound Description: Daunorubicin, an anthracycline similar to Doxorubicin, acts as a topoisomerase II inhibitor and induces DNA intercalation. [, ] It is used in the treatment of various cancers, including leukemia.
Relevance: Comparing Daunorubicin with Amrubicin helps elucidate the mechanisms of apoptosis induction and potential differences in cardiotoxicity. [, ] Studies suggest that Amrubicin may induce apoptosis through pathways that differ substantially from those triggered by Daunorubicin.
9-Deaminoamrubicin
Compound Description: 9-Deaminoamrubicin is a metabolite of Amrubicin, formed through deamination. []
Relevance: The formation and elimination of 9-Deaminoamrubicin contributes to the clearance of Amrubicin from the body, potentially impacting its cardiac safety profile. []
9-Deaminoamrubicinol
Compound Description: 9-Deaminoamrubicinol is a metabolite formed from the deamination of Amrubicin and subsequent reduction. []
Relevance: Similar to 9-Deaminoamrubicin, the formation and elimination of 9-Deaminoamrubicinol contributes to the favorable clearance of Amrubicin, potentially limiting its accumulation in cardiac tissue. []
Source and Classification
Amrubicin is derived from the natural product doxorubicin but has been modified to enhance its therapeutic effects while minimizing side effects. It is classified as an antineoplastic agent and belongs to the anthracycline class of drugs, which are known for their ability to interfere with DNA replication and transcription, ultimately leading to cell death.
Synthesis Analysis
The synthesis of amrubicin involves several steps that transform precursor compounds into the final anthracycline structure. The process can be summarized as follows:
Starting Materials: The synthesis begins with the modification of naturally occurring anthracyclines.
Key Reactions: The synthesis includes key reactions such as:
Reduction: Reduction of carbonyl groups to alcohols.
Formation of the Amino Group: Introduction of an amino group at the C-9 position, which is critical for its activity.
Final Steps: The final steps involve purification and crystallization to obtain amrubicin in a usable form.
The detailed synthetic pathway is complex and typically requires advanced organic chemistry techniques, including chromatography for purification and spectroscopic methods for characterization.
Molecular Structure Analysis
Amrubicin has a molecular formula of C25H25NO9 and a molar mass of approximately 483.47 g/mol. Its structure features:
Anthraquinone Core: This core is characteristic of anthracyclines and is responsible for its intercalation into DNA.
Amino Group: The presence of an amino group at the C-9 position enhances its interaction with topoisomerase II.
Hydroxyl Groups: Hydroxyl groups contribute to its solubility and reactivity.
The three-dimensional structure allows amrubicin to fit into the DNA helix, which is crucial for its mechanism of action.
Chemical Reactions Analysis
Amrubicin undergoes several chemical reactions that are important for its pharmacological activity:
DNA Intercalation: Amrubicin intercalates between base pairs in DNA, disrupting normal function.
Topoisomerase II Inhibition: It stabilizes the cleavable complex formed between DNA and topoisomerase II, preventing DNA re-ligation after strand breakage.
Metabolism: Amrubicin is metabolized primarily into its active form, amrubicinol, through reduction processes mediated by enzymes such as carbonyl reductase.
These reactions are critical in understanding how amrubicin exerts its therapeutic effects against cancer cells.
Mechanism of Action
The mechanism of action of amrubicin involves multiple pathways:
Topoisomerase II Inhibition: By stabilizing the DNA-topoisomerase II complex, amrubicin prevents the re-ligation step necessary for DNA repair, leading to double-strand breaks.
Induction of Apoptosis: The resultant DNA damage activates apoptotic pathways via caspases, leading to programmed cell death.
Reactive Oxygen Species Production: Amrubicin generates reactive oxygen species that contribute to cellular damage and apoptosis.
Research indicates that compared to doxorubicin, amrubicin has a lower affinity for DNA intercalation, which may necessitate higher concentrations for similar efficacy.
Physical and Chemical Properties Analysis
Amrubicin exhibits several notable physical and chemical properties:
Solubility: It is soluble in water and organic solvents, facilitating intravenous administration.
Stability: Amrubicin is stable under physiological conditions but may degrade under extreme pH or temperature.
Melting Point: Specific melting point data can vary based on formulation but typically falls within a defined range suitable for pharmaceutical applications.
These properties are essential for formulation development and clinical use.
Applications
Amrubicin is primarily used in oncology, particularly for:
Small Cell Lung Cancer: It has shown significant efficacy in treating patients with extensive-stage small cell lung cancer, often as a second-line treatment option.
Non-Small Cell Lung Cancer: Clinical trials have explored its use in various lung cancer types, demonstrating promising results.
Other Malignancies: Research continues into its potential applications against other cancers such as bladder carcinoma and gastric cancer.
Clinical studies have reported response rates ranging from 23% to 27% in specific patient populations, indicating its utility as an effective chemotherapeutic agent .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Amrubicin Hydrochloride is the hydrochloride salt of a third-generation synthetic 9-amino-anthracycline with antineoplastic activity. Amrubicin intercalates into DNA and inhibits the activity of topoisomerase II, resulting in inhibition of DNA replication, and RNA and protein synthesis, followed by cell growth inhibition and cell death. This agent has demonstrated a higher level of anti-tumor activity than conventional anthracycline drugs without exhibiting any indication of the cumulative cardiac toxicity common to this class of compounds.
Amrubicin Hydrochloride is the hydrochloride salt of a third-generation synthetic 9-amino-anthracycline with antineoplastic activity. Amrubicin intercalates into DNA and inhibits the activity of topoisomerase II, resulting in inhibition of DNA replication, and RNA and protein synthesis, followed by cell growth inhibition and cell death. This agent has demonstrated a higher level of anti-tumor activity than conventional anthracycline drugs without exhibiting any indication of the cumulative cardiac toxicity common to this class of compounds.
Amrubicin hydrochloride is the hydrochloride salt of a third-generation synthetic 9-amino-anthracycline with antineoplastic activity. Amrubicin intercalates into DNA and inhibits the activity of topoisomerase II, resulting in inhibition of DNA replication, and RNA and protein synthesis, followed by cell growth inhibition and cell death. This agent has demonstrated a higher level of anti-tumor activity than conventional anthracycline drugs without exhibiting any indication of the cumulative cardiac toxicity common to this class of compounds. It is marketed in Japan since 2002 by Sumitomo Pharmaceuticals.
ACT-132577 is a member of the class of sulfamides in which one of the amino groups of sulfonamide is substituted by a 5-(4-bromophenyl)-6-{2-[(5-bromopyrimidin-2-yl)oxy]ethoxy}pyrimidin-4-yl group. An active metabolite of macitentan (obtained by oxidative depropylation), an orphan drug used for the treatment of pulmonary arterial hypertension. It has a role as an antihypertensive agent, an endothelin receptor antagonist, a drug metabolite and a xenobiotic metabolite. It is an aromatic ether, an organobromine compound, a member of pyrimidines and a member of sulfamides. It is functionally related to an ethylene glycol. Aprocitentan is under investigation in clinical trial NCT03541174 (A Research Study to Show the Effect of Aprocitentan in the Treatment of Difficult to Control (Resistant) High Blood Pressure (Hypertension) and Find Out More About Its Safety).
Aprofene, also known as aprophen, is an antagonist of muscarinic and nicotinic acetylcholine receptors. It may be used in the treatment of endarteritis (inflammation of the inner shell of the artery), peptic ulcers, spastic colitis (inflammation of the colon characterized by sharp contractions), cholecystitis (inflammation of the gallbladder).
Apronal is a N-acylurea. Apronalide is approved in Japan. Apronalide has been withdrawn from the market in many other countries due to patient development of thrombocytopenic purpura.
APS-2-79 is an inhibitor of MAPK signaling dependent on kinase suppressor of Ras (KSR). It inhibits ATPbiotin binding to KSR2 in KSR2-MEK1 complexes (IC50 = 120 nM), stabilizes KSR2 in an inactive state, and reduces interactions between B-RAF and KSR2-MEK1 complexes. APS-2-79 (5 μM) inhibits KSR-stimulated phosphorylation of MEK and ERK in HEK293H cells. It enhances the efficacy of the MEK inhibitor trametinib, further reducing cell viability in HCT116 and A549 cell lines containing K-Ras mutations, but not B-RAF mutant SK-MEL-239 and A375 cell lines, when used at a concentration of 1 μM. APS-2-79 HCl is a modulator of KSR-dependent MAPK signaling, antagonizing RAF heterodimerization as well as the conformational changes required for phosphorylation and activation of KSR-bound MEK (mitogen-activated protein kinase).